Selective Hydrogenation: Near-Quantitative Yield of 1-(4-Methoxyphenyl)ethanol on Pt-Sn Bimetallic Catalysts
In the liquid-phase hydrogenation of 4-methoxyacetophenone, organobimetallic Pt-Sn catalysts achieve near-quantitative selectivity toward 1-(4-methoxyphenyl)ethanol, whereas unmodified monometallic Pt or Rh catalysts exhibit substantially lower selectivity due to competing hydrogenolysis pathways [1]. This differential performance is quantifiable and directly relevant to process chemists evaluating catalyst systems for selective ketone reduction.
| Evidence Dimension | Selectivity to 1-(4-methoxyphenyl)ethanol in 4-methoxyacetophenone hydrogenation |
|---|---|
| Target Compound Data | Selectivity close to 100% |
| Comparator Or Baseline | Unmodified monometallic Pt/SiO₂ or Rh/SiO₂ catalysts (selectivity >90% for Pt but lower for Rh due to hydrogenolysis) |
| Quantified Difference | PtSnOM (Sn/Pt=0.4) balances activity and selectivity; at Sn/M=1.0, selectivity reaches near 100% but activity decreases drastically [1] |
| Conditions | Liquid-phase hydrogenation of 4-methoxyacetophenone; SnBu₄-modified Pt/SiO₂ and Rh/SiO₂ catalysts prepared via surface organometallic chemistry [1] |
Why This Matters
This selectivity advantage enables higher yield and purity in the synthesis of 1-(4-methoxyphenyl)ethanol from the corresponding ketone, reducing downstream purification costs and improving process economics relative to monometallic catalysts.
- [1] Vetere V, Casella ML, Tálas E, Gőbölös S, Ferretti O. Study of Pt and Rh based supported catalysts modified with tetrabutyltin for the selective hydrogenation of 4-methoxyacetophenone. Presented at XX Simposio Iberoamericano de Catálisis, Gramado, Brasil, 2006. Repositorio Digital Institucional, Universidad Nacional de La Plata. View Source
